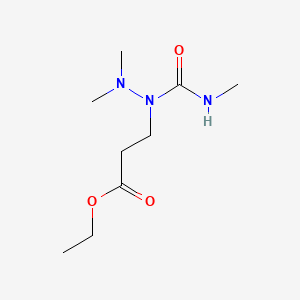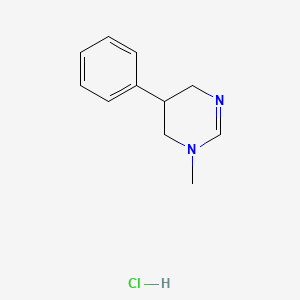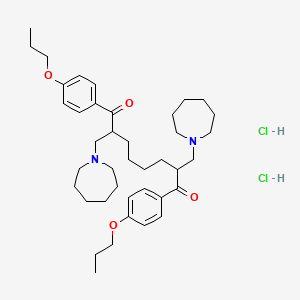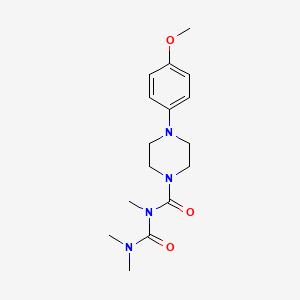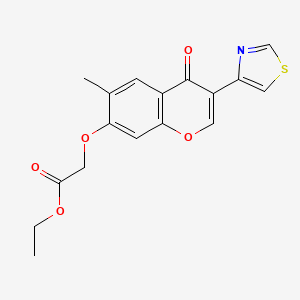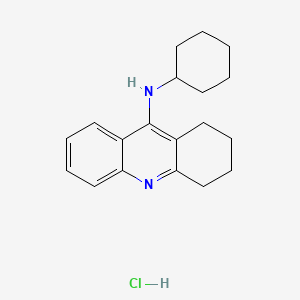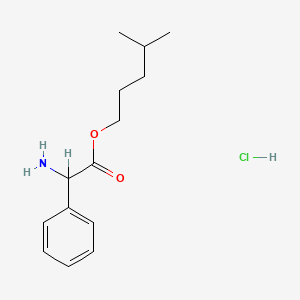
Isothiazolo(5,4-b)pyridine-2(3H)-carboxamide, 4,6-dimethyl-3-oxo-N-phenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Isothiazolo(5,4-b)pyridine-2(3H)-carboxamide, 4,6-dimethyl-3-oxo-N-phenyl- is a heterocyclic compound that contains both nitrogen and sulfur atoms within its ring structure. Compounds of this nature are often of interest in medicinal chemistry due to their potential biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of isothiazolo(5,4-b)pyridine derivatives typically involves the cyclization of appropriate precursors under specific conditions. For instance, one might start with a pyridine derivative and introduce the isothiazole ring through a series of steps involving nitration, reduction, and cyclization.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This might include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Analyse Chemischer Reaktionen
Types of Reactions
Isothiazolo(5,4-b)pyridine-2(3H)-carboxamide, 4,6-dimethyl-3-oxo-N-phenyl- can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents might include oxidizing agents like potassium permanganate for oxidation reactions, reducing agents like lithium aluminum hydride for reduction reactions, and various nucleophiles for substitution reactions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a sulfoxide or sulfone derivative, while reduction could produce a more saturated compound.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound might be used as a building block for the synthesis of more complex molecules.
Biology
In biological research, it could be investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine
Medicinally, compounds like this are often explored for their potential therapeutic effects, such as anti-inflammatory or antimicrobial activities.
Industry
Industrially, it might be used in the development of new materials or as a catalyst in various chemical processes.
Wirkmechanismus
The mechanism of action for this compound would depend on its specific biological target. It might interact with enzymes or receptors, altering their activity and leading to a biological effect. The molecular pathways involved would be specific to the target and the nature of the interaction.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds might include other isothiazole derivatives or pyridine derivatives with similar functional groups.
Uniqueness
What sets this compound apart might be its specific substitution pattern, which could confer unique biological activities or chemical reactivity.
Conclusion
Isothiazolo(5,4-b)pyridine-2(3H)-carboxamide, 4,6-dimethyl-3-oxo-N-phenyl- is a compound of interest in various fields of research due to its unique structure and potential applications. Further studies and specific literature would provide more detailed insights into its properties and uses.
Eigenschaften
CAS-Nummer |
97248-91-4 |
|---|---|
Molekularformel |
C15H13N3O2S |
Molekulargewicht |
299.3 g/mol |
IUPAC-Name |
4,6-dimethyl-3-oxo-N-phenyl-[1,2]thiazolo[5,4-b]pyridine-2-carboxamide |
InChI |
InChI=1S/C15H13N3O2S/c1-9-8-10(2)16-13-12(9)14(19)18(21-13)15(20)17-11-6-4-3-5-7-11/h3-8H,1-2H3,(H,17,20) |
InChI-Schlüssel |
XOCBFLDEJGJIJL-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=NC2=C1C(=O)N(S2)C(=O)NC3=CC=CC=C3)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



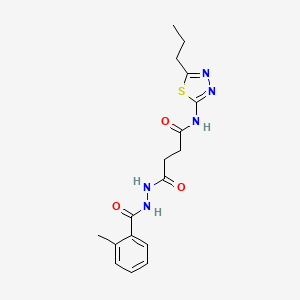
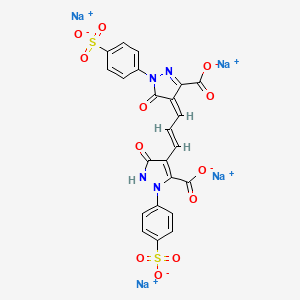

![3,5-dicarboxybenzenesulfonate;4-[ethyl(2-hydroxyethyl)amino]benzenediazonium](/img/structure/B12757002.png)
